![molecular formula C20H28ClF3N4O4S B2841957 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine CAS No. 2097938-35-5](/img/structure/B2841957.png)
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine
説明
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine is a heterocyclic compound featuring a bipiperidine backbone linked to a substituted pyridine moiety via an ether bond. The pyridine ring is substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively, while the bipiperidine is sulfonylated with a morpholine group. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors sensitive to halogenated and sulfonamide-containing ligands .
特性
IUPAC Name |
4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylmorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClF3N4O4S/c21-18-13-15(20(22,23)24)14-25-19(18)32-17-3-5-26(6-4-17)16-1-7-27(8-2-16)33(29,30)28-9-11-31-12-10-28/h13-14,16-17H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWYMDONDDWNGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClF3N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
The compound 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine is a synthetic organic molecule with potential pharmacological applications. Its unique structure suggests various interactions at the molecular level, which may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.79 g/mol. The presence of a chloro and trifluoromethyl group on the pyridine ring enhances its lipophilicity and may influence its binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of antiviral and antibacterial properties. Its mechanism of action primarily involves interference with specific enzymatic pathways and receptor interactions.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV. In vitro assays demonstrated that it possesses a low effective concentration (EC50) against wild-type HIV-1, with values in the nanomolar range. For instance, similar compounds in its class showed EC50 values around 0.027 µM against HIV-1, indicating a strong inhibitory effect on viral replication .
Antibacterial Properties
The antibacterial activity of this compound has also been evaluated. Various derivatives similar in structure have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 6 µM to 100 µM, suggesting that modifications can lead to enhanced antibacterial properties .
The biological activity is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial cell wall synthesis.
- Receptor Modulation : It could interact with specific receptors, leading to altered signaling pathways that inhibit pathogen growth or replication.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- HIV Inhibition Study :
-
Antibacterial Efficacy :
- Objective : To investigate the antibacterial properties against common pathogens.
- Methodology : Agar disc diffusion method was employed.
- Findings : Compounds structurally related to the target molecule showed promising results, particularly against E. coli and S. aureus, with MIC values indicating potential for therapeutic applications .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 394.79 g/mol |
Antiviral EC50 | ~0.027 µM (similar compounds) |
Antibacterial MIC (E. coli) | 6 µM - 100 µM |
Antibacterial MIC (S. aureus) | Variable based on derivative |
科学的研究の応用
Pharmacological Applications
The compound has been investigated for its role as an inhibitor of specific enzymes and receptors, particularly in the context of cancer therapy and neurodegenerative diseases. The following are key areas of research:
- Cyclic Nucleotide Phosphodiesterase Inhibition : Studies suggest that compounds similar to this one can target phosphodiesterases, which play a crucial role in cellular signaling pathways related to inflammation and cancer progression .
- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics.
Case Studies
- Cancer Research : A study highlighted the effectiveness of similar compounds in inhibiting tumor cell proliferation through modulation of cyclic nucleotide levels, indicating potential therapeutic pathways for cancer treatment .
- Neuroprotection : Research indicates that this compound could offer neuroprotective effects by modulating neurotransmitter levels, thus providing insights into its application in treating neurodegenerative disorders like Alzheimer's disease.
Toxicological Studies
Toxicological assessments are essential to determine the safety profile of this compound. Preliminary studies have shown that certain analogs do not exhibit significant toxicity at therapeutic doses, making them suitable candidates for further development .
Summary of Applications
Application Area | Description |
---|---|
Cancer Therapy | Inhibition of tumor cell growth and modulation of signaling pathways |
Neurodegenerative Diseases | Potential neuroprotective effects through neurotransmitter modulation |
Antimicrobial Agents | Efficacy against resistant bacterial strains |
Toxicology | Favorable safety profile observed in preliminary studies |
類似化合物との比較
4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,6-tetrahydro-4-pyridinyl}morpholine (CAS 306977-22-0)
- Molecular Formula : C₁₅H₁₇ClF₃N₃O
- Molecular Weight : 347.76 g/mol
- Key Features : Shares the 3-chloro-5-(trifluoromethyl)pyridine moiety but lacks the bipiperidine and sulfonyl groups. The tetrahydro pyridine and morpholine substituents suggest reduced steric hindrance compared to the target compound. This structural simplicity may enhance metabolic stability but reduce binding affinity to sulfonamide-sensitive targets .
5-(Thiophen-2-yl)-2'-(trifluoromethyl)-2,4'-bipyridine
- Molecular Formula : C₁₅H₁₀F₃N₂S
- Key Features : Contains a trifluoromethylpyridine group but replaces chlorine with a thiophene ring. The absence of sulfonamide and piperidine groups likely results in lower solubility and altered target specificity, as thiophene introduces distinct electronic properties .
Physicochemical Properties
*Estimated based on structural analogs.
†Predicted using fragment-based methods (trifluoromethyl: +0.7, sulfonamide: -0.3).
‡Enhanced by morpholine sulfonyl’s polarity .
Pharmacological Activity
- Trifluoromethylpyridines : Enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration in kinase inhibitors (e.g., Chen et al., 2006) .
- Sulfonamides : Common in protease inhibitors (e.g., Ghorab et al., 2009), the morpholine sulfonyl group may confer selective binding to ATP-binding pockets .
- Chlorine Substituents : Increase halogen bonding with target proteins, as seen in antimicrobial agents (Dinakaran et al., 2012) .
Challenges and Limitations
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?
The synthesis involves multi-step reactions requiring precise control of conditions (e.g., temperature, solvent polarity) to avoid side reactions from competing functional groups (pyridine, morpholine sulfonyl, bipiperidine). For example, the morpholine sulfonyl group’s introduction demands anhydrous conditions to prevent hydrolysis, while the pyridinyl-oxy linkage requires selective coupling agents like palladium catalysts. Chromatography (HPLC or flash) is critical for purification due to structural complexity .
Q. What standard analytical techniques are recommended for characterizing purity and structural integrity?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the bipiperidine and pyridine rings.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV/Vis detection (≥95% purity threshold) to assess impurities from incomplete sulfonylation or chlorination steps .
Q. How can researchers validate the compound’s solubility and stability in biological assays?
- Solubility: Use dynamic light scattering (DLS) in PBS or DMSO at 1–10 mM.
- Stability: Incubate at 37°C in serum-containing media, followed by LC-MS to track degradation products (e.g., morpholine sulfonyl hydrolysis) over 24–72 hours .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Mechanistic studies: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity in vitro.
- Pharmacokinetic profiling: Measure plasma half-life, tissue distribution, and metabolite formation in rodent models to identify bioavailability bottlenecks (e.g., CYP450-mediated metabolism of the trifluoromethyl group) .
- Transcriptomic analysis: Compare gene expression profiles in treated vs. control tissues to uncover off-target effects .
Q. How can computational methods predict bioavailability and toxicity?
- Physicochemical modeling: Use tools like Schrödinger’s QikProp to calculate logP (target: 2–5), polar surface area (<140 Ų), and predicted human oral absorption.
- Toxicity prediction: Apply ADMET predictors (e.g., ProTox-II) to flag risks like hERG channel inhibition or hepatotoxicity linked to the trifluoromethyl-pyridine moiety .
Q. What experimental designs optimize the trifluoromethyl group’s role in target binding?
- Structure-activity relationship (SAR): Synthesize analogs with -CF₃ replaced by -Cl, -CH₃, or -CN and compare IC₅₀ values in enzyme inhibition assays.
- X-ray crystallography: Co-crystallize the compound with its target protein (e.g., kinase) to map hydrophobic interactions involving the trifluoromethyl group .
Methodological Best Practices
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。